molecular formula C2H4NaO2 B3394079 Acetic acid, sodium salt (3:1) CAS No. 79416-54-9

Acetic acid, sodium salt (3:1)

Cat. No. B3394079
CAS RN: 79416-54-9
M. Wt: 83.04 g/mol
InChI Key: BDKZHNJTLHOSDW-UHFFFAOYSA-N
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Description

Sodium acetate, chemically represented as CH₃COONa, is the sodium salt of acetic acid . This colorless deliquescent salt has a wide range of uses . It is also referred to as “Hot ice” when in its trihydrate form . Sodium acetate trihydrate (SAT) is a hydrated sodium salt of acetic acid and is an excellent inorganic phase change material (PCM) due to its high energy storage density and thermal conductivity .


Synthesis Analysis

Sodium acetate is produced industrially via the carbonylation of methanol . The process involves three steps:

  • The resulting compound is treated with water to yield the acetic acid product .


Molecular Structure Analysis

The molecular formula of sodium acetate is C₂H₃NaO₂ . In its solid state, there is a chain of molecules wherein individual molecules are connected to each other via hydrogen bonds .


Chemical Reactions Analysis

Sodium acetate can react with strong acids such as hydrochloric acid, where it acts as a base, creating water and acetic acid . It can also convert alcohols to their corresponding alkyl halides and produce acetic anhydride from acetic acid .


Physical And Chemical Properties Analysis

Sodium acetate appears as a white deliquescent powder or crystals . It has a vinegar (acetic acid) odor when heated to decomposition . The density of sodium acetate is 1.528 g/cm³ at 20 °C for the anhydrous form and 1.45 g/cm³ at 20 °C for the trihydrate form . It is soluble in water, alcohol, hydrazine, and SO₂ .

Mechanism of Action

While the specific mechanism of action for sodium acetate is not available, it is known that sodium acetate is an antimicrobial agent used to treat susceptible infections of the external auditory canal .

Safety and Hazards

Sodium acetate may form combustible dust concentrations in air . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Sodium acetate is a weakly basic salt, and when dissolved in water, it can slightly increase the solution’s pH . When combined with a strong acid such as hydrochloric acid, it acts as a base, creating water and acetic acid . This property makes it useful in a variety of applications, including as a buffer solution in many biochemical reactions .

properties

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKZHNJTLHOSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.[Na]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79416-54-9
Details Compound: Acetic acid, sodium salt (3:1)
Record name Acetic acid, sodium salt (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79416-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

83.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, sodium salt (3:1)

CAS RN

127-09-3, 126-96-5, 79416-54-9
Record name Sodium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodium diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodium dihydrogen triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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